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Lenalidomide 4'-PEG1-azide

Cat. No.: B12372323
M. Wt: 372.4 g/mol
InChI Key: CBXNEHSOULAFIX-UHFFFAOYSA-N
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Description

Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a therapeutic strategy that aims to eliminate specific proteins from the cell. escholarship.org Unlike conventional drugs that inhibit a protein's function, TPD co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade the protein of interest (POI). mdpi.comnih.gov The UPS is a crucial component of cellular protein homeostasis, responsible for the removal of misfolded or unnecessary proteins. mdpi.com This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. wikipedia.org Chains of ubiquitin, particularly those linked at the K48 position, act as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein. mdpi.com TPD has emerged as a powerful tool in both biological research and drug discovery, offering a direct method to remove disease-causing proteins. mdpi.comnih.gov

Overview of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules at the forefront of TPD technology. mdpi.combps.ac.uk These molecules consist of two distinct domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. wikipedia.orgmdpi.com E3 ligases are enzymes that play a critical role in the final step of the ubiquitination cascade, transferring ubiquitin to the target protein. wikipedia.org By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, facilitating the ubiquitination of the POI. mdpi.combps.ac.uk This ubiquitination marks the POI for degradation by the 26S proteasome. wikipedia.org A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC can dissociate and engage another target protein molecule, allowing for sustained protein knockdown at sub-stoichiometric concentrations. wikipedia.orgbps.ac.uk This event-driven mechanism provides a significant advantage over traditional, occupancy-based inhibitors. mdpi.combps.ac.uk

Immunomodulatory Drugs (IMiDs) as E3 Ubiquitin Ligase Modulators

Immunomodulatory Drugs (IMiDs) are a class of therapeutic agents that include thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931). wikipedia.org These molecules are known to modulate the immune system, but their mechanism of action was not fully understood until the discovery of their interaction with the protein Cereblon (CRBN). wikipedia.orgnih.gov CRBN is a substrate receptor component of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govbinasss.sa.cr IMiDs bind to CRBN and effectively "reprogram" the E3 ligase, inducing the degradation of specific substrate proteins that are not normally targeted by this complex. wikipedia.orgnih.gov These neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of lymphocyte development. nih.govnih.gov By inducing the degradation of these repressors, IMiDs can lead to the activation of T-cells and exert their immunomodulatory effects. nih.govnih.gov

Historical Context of Lenalidomide in Molecular Glue Degradation

The story of lenalidomide is a pivotal chapter in the history of TPD. Following the tragic teratogenic effects of thalidomide in the 1960s, the drug was repurposed for the treatment of multiple myeloma in the late 1990s. nih.govfrontiersin.org This led to the development of more potent and safer analogs, including lenalidomide. wikipedia.org For years, the precise mechanism behind the anticancer effects of these drugs remained elusive. A breakthrough came in 2010 when it was discovered that thalidomide directly binds to CRBN. nih.gov Subsequent research in 2014 revealed that lenalidomide acts as a "molecular glue," inducing the proximity between CRBN and the transcription factors IKZF1 and IKZF3, leading to their degradation. frontiersin.orgnih.gov This discovery was a landmark moment, establishing the concept of molecular glue degraders and providing a mechanistic understanding of lenalidomide's therapeutic efficacy. nih.govdrughunter.com It was later found that lenalidomide also targets casein kinase 1α (CK1α) for degradation, which is particularly relevant in certain types of myelodysplastic syndrome. nih.gov

Rationale for Functionalized Cereblon Ligands in PROTAC Development

The discovery of lenalidomide's mechanism of action paved the way for the rational design of novel therapeutics. The ability of lenalidomide and other IMiDs to recruit the CRBN E3 ligase has been harnessed in the development of PROTACs. enamine.netnih.gov By using a CRBN ligand as the E3 ligase-recruiting element, researchers can create PROTACs that target a wide array of proteins for degradation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N6O4 B12372323 Lenalidomide 4'-PEG1-azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-[7-[2-(2-azidoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H20N6O4/c18-22-20-7-9-27-8-6-19-13-3-1-2-11-12(13)10-23(17(11)26)14-4-5-15(24)21-16(14)25/h1-3,14,19H,4-10H2,(H,21,24,25)

InChI Key

CBXNEHSOULAFIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN=[N+]=[N-]

Origin of Product

United States

Chemical Architecture and Synthetic Strategies for Lenalidomide 4 Peg1 Azide

Structural Components of Lenalidomide (B1683929) 4'-PEG1-azide

The molecule's architecture combines a well-characterized E3 ligase ligand, a flexible linker, and a reactive handle for bioconjugation. This modular design allows it to be readily incorporated into larger constructs aimed at hijacking the cellular ubiquitin-proteasome system. broadpharm.com

PropertyData
Molecular Formula C₁₇H₂₀N₆O₄
Molecular Weight 372.39 g/mol
Synonyms Lenalidomide-PEG1-N3
Appearance Solid
Primary Application PROTAC Research & Development

Table 1: Physicochemical properties of Lenalidomide 4'-PEG1-azide. Data sourced from publicly available information for similar compounds. bio-techne.com

The core of the compound is the lenalidomide scaffold. wikipedia.org Lenalidomide is an immunomodulatory imide drug (IMiD) that is known to bind specifically to Cereblon (CRBN). nih.govacs.org CRBN acts as the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. binasss.sa.cr By binding to a surface pocket on CRBN, lenalidomide effectively "glues" new proteins to the E3 ligase complex, marking them for ubiquitination and subsequent degradation by the proteasome. nih.govbinasss.sa.cr This ability to recruit CRBN is fundamental to its use in PROTACs, where it serves as the "anchor" that brings the entire degradation machinery to a specific protein of interest. broadpharm.com The glutarimide (B196013) and phthalimide (B116566) moieties of lenalidomide are crucial for this interaction. vulcanchem.com

Connecting the lenalidomide ligand to the azide (B81097) group is a single polyethylene (B3416737) glycol (PEG) unit, denoted as PEG1. In the context of bifunctional molecules, the linker element is critical and does more than simply connect two ends. precisepeg.com PEG linkers are widely used in PROTAC design due to several advantageous properties:

Flexibility : The ethylene (B1197577) glycol unit provides rotational freedom, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com

Biocompatibility : PEG is known for its low immunogenicity and metabolic stability. precisepeg.com

A PEG1 linker represents the shortest possible PEG spacer. The length of the linker is a critical parameter in PROTAC efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. jenkemusa.combiochempeg.com

The terminal azide group (-N₃) is a key functional handle for chemical synthesis. The azide is a bioorthogonal group, meaning it is stable and non-reactive with most functional groups found in biological systems. nih.govnih.gov Its primary role here is to serve as a reactive partner in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnobelprize.orgacs.org These reactions are highly efficient, specific, and can be performed under mild conditions. sigmaaldrich.com The presence of the azide makes this compound a ready-to-use building block that can be covalently "clicked" onto a warhead ligand (a molecule that binds to a target protein) that has been functionalized with a complementary alkyne group. medchemexpress.eu This modular approach greatly accelerates the synthesis of PROTAC libraries for screening and optimization. tocris.com

Comparison with Related Functionalized Cereblon Ligands

The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the E3 ligase ligand and the target-protein-binding warhead. nih.govrsc.org Variations in linker length, composition, and the terminal functional group can significantly impact the formation of a stable and productive ternary complex (E3 ligase-PROTAC-Target Protein), which is essential for efficient protein degradation. sigmaaldrich.comtocris.com Therefore, a variety of functionalized Lenalidomide derivatives have been developed to explore these structure-activity relationships.

Variations in Linker Length (e.g., PEG2, PEG4, PEG5, alkylC5)

The length and flexibility of the linker are critical parameters in PROTAC design. broadpharm.com While PEG linkers enhance water solubility, simple alkyl chains are also commonly employed. nih.govbroadpharm.com Researchers often synthesize a panel of degraders with varying linker lengths to identify the optimal distance and geometry for inducing degradation of a specific target. tocris.com

Below is a comparison of Lenalidomide functionalized with PEG linkers of different lengths and an alkylC5 linker.

Compound NameLinker TypeLinker LengthKey Characteristics
This compound PEGShortBuilding block for PROTACs with a terminal azide for click chemistry. bio-techne.com
Lenalidomide 4'-PEG2-azide PEGMediumOffers increased linker length compared to PEG1, potentially altering ternary complex geometry. medchemexpress.com
Lenalidomide 4'-PEG3-azide PEGMediumFurther extends the spacer arm for PROTAC synthesis. rndsystems.com
Lenalidomide-CO-PEG4-C2-azide PEGLongProvides enhanced solubility and spatial flexibility for bridging the E3 ligase and target protein. vulcanchem.com
Pomalidomide (B1683931) 4'-alkylC5-acid AlkylMediumUtilizes a more hydrophobic alkyl chain instead of PEG; features a terminal carboxylic acid. medchemexpress.comrndsystems.com

Note: Pomalidomide is a close analog of Lenalidomide and is used here for structural comparison of the linker type.

Alternative Terminal Functional Groups (e.g., amine, propargyl)

Besides the azide group, other terminal functionalities are widely used for conjugating the Cereblon ligand to the rest of the PROTAC molecule. The most common alternatives are primary amines and propargyl groups.

Amine (-NH2): A terminal amine group allows for the formation of a stable amide bond with a warhead-linker construct that contains a carboxylic acid. This is a robust and frequently used conjugation method in medicinal chemistry.

Propargyl (-C≡CH): A terminal alkyne (propargyl group) is the complementary partner to an azide in CuAAC click chemistry. vulcanchem.com This provides a modular synthetic route similar to that offered by the azide-functionalized building blocks. medchemexpress.comtenovapharma.com

The table below compares Lenalidomide derivatives with these alternative functional groups.

Compound NameLinkerTerminal GroupConjugation Chemistry
This compound PEG1Azide (-N3) Click Chemistry (CuAAC, SPAAC) bio-techne.commedchemexpress.com
Lenalidomide 4'-PEG1-amine PEG1Amine (-NH2) Amide bond formation medchemexpress.com
Lenalidomide 4'-PEG2-amine PEG2Amine (-NH2) Amide bond formation medchemexpress.comrndsystems.com
Lenalidomide 4'-PEG3-amine PEG3Amine (-NH2) Amide bond formation medchemexpress.com
Lenalidomide-propargyl PropargylAlkyne (-C≡CH) Click Chemistry (CuAAC) tenovapharma.com
Lenalidomide-propargyl-C2-NH2 Propargyl-C2Amine (-NH2) Amide bond formation medchemexpress.com

Molecular Mechanisms of Action in Induced Protein Degradation

Engagement with Cereblon (CRBN) E3 Ubiquitin Ligase

Lenalidomide (B1683929) and its derivatives, including Lenalidomide 4'-PEG1-azide, function by modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. biorxiv.orgnih.gov This complex is a key component of the cellular machinery responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome. rsc.org

Lenalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govdigitellinc.com This binding is a crucial first step in the process of induced protein degradation. nih.govdigitellinc.com The interaction between lenalidomide and CRBN alters the surface of the E3 ligase, creating a new interface for the recruitment of proteins that are not its natural substrates. biorxiv.orgnih.gov

The binding of lenalidomide to CRBN induces significant conformational changes in the E3 ligase complex. nih.govdigitellinc.com Cryo-electron microscopy studies have revealed that CRBN exists in an "open" conformation in its unbound state. digitellinc.comnih.gov The association of a lenalidomide-based ligand with the TBD is both necessary and sufficient to trigger a rearrangement to a "closed" conformation. digitellinc.combiorxiv.org This closed conformation is the one that is competent for neosubstrate binding. digitellinc.com The degree of this conformational shift can be influenced by the specific ligand, with more potent ligands inducing a greater population of the closed state. biorxiv.org

Formation of the Ternary Complex

The primary function of a PROTAC molecule is to bring a target protein into close proximity with an E3 ubiquitin ligase, forming a ternary complex. axispharm.com this compound serves as the E3 ligase-recruiting component of such a PROTAC. rndsystems.com

The linker element of a PROTAC, in this case, a PEG1 linker, plays a much more significant role than simply connecting the two ligands. precisepeg.comaxispharm.com The length, flexibility, and chemical properties of the linker are critical for the stable formation of the ternary complex and subsequent degradation efficiency. precisepeg.combiochempeg.com PEG linkers are commonly used due to their ability to increase water solubility and provide flexibility. precisepeg.combiochempeg.comjenkemusa.com The linker's structure dictates the spatial orientation of the E3 ligase and the target protein, which is crucial for effective ubiquitination. axispharm.com

Once incorporated into a full PROTAC molecule, the lenalidomide portion binds to CRBN, while the other end of the PROTAC, containing a ligand for a specific protein of interest (POI), binds to that target. precisepeg.com The formation of this ternary complex (CRBN-PROTAC-POI) is stabilized by protein-protein interactions between the E3 ligase and the target protein. acs.org The stability of this complex is a key determinant of whether a target protein will be successfully degraded. acs.org The azide (B81097) group on this compound allows for its covalent attachment to a POI ligand through click chemistry, a versatile and efficient method for PROTAC synthesis. medchemexpress.commedchemexpress.com

Neosubstrate Recognition and Subsequent Ubiquitination

The binding of lenalidomide or a lenalidomide-based PROTAC to CRBN creates a novel molecular surface that can recognize and bind proteins not normally targeted by CRBN, referred to as "neosubstrates". biorxiv.orgbiorxiv.org

This induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the captured neosubstrate. rsc.orgrsc.org This process of polyubiquitination marks the neosubstrate for destruction by the proteasome, effectively removing it from the cell. rsc.org The specific neosubstrates targeted for degradation can be modulated by small changes in the structure of the lenalidomide core, highlighting the potential for developing highly selective protein degraders. biorxiv.orgnih.gov For instance, while both lenalidomide and pomalidomide (B1683931) lead to the degradation of transcription factors IKZF1 and IKZF3, only lenalidomide induces the degradation of casein kinase 1A1 (CK1α). nih.govbiorxiv.org

Specificity of CRBN-Mediated Degradation in the Presence of Lenalidomide

Lenalidomide functions as a "molecular glue," inducing a new interaction between the CRBN E3 ligase and proteins that are not its natural substrates. nih.govnih.gov This occurs when lenalidomide binds to a specific pocket in CRBN, altering the surface of the protein and creating a novel interface for binding so-called "neosubstrates". nih.govnih.govnih.gov This binding event stabilizes a ternary complex composed of CRBN, lenalidomide, and the neosubstrate. acs.orgnih.gov The stabilization is proposed to result from the drug's ability to provide hydrophobic shielding to pre-existing, but otherwise labile, hydrogen bonds at the protein-protein interface. acs.orgnih.gov

The recruitment of these neosubstrates to the CRL4^CRBN^ E3 ubiquitin ligase complex—comprising Cullin 4 (CUL4), DDB1, and RBX1—tags them for destruction. nih.govrsc.org Lenalidomide exhibits specificity for a distinct set of neosubstrates, which dictates its therapeutic effects. The most well-characterized neosubstrates for lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase Casein Kinase 1α (CK1α). nih.govnih.govnih.gov The degradation of IKZF1 and IKZF3 is fundamental to lenalidomide's efficacy in multiple myeloma, while the degradation of CK1α is key to its activity in myelodysplastic syndrome (MDS) with a 5q deletion. nih.govnih.govnih.gov

The specificity is highly sensitive to the chemical structure of the molecular glue. For instance, while lenalidomide potently degrades IKZF1, IKZF3, and CK1α, the related compound pomalidomide is a more potent degrader of IKZF1 and IKZF3 but does not effectively degrade CK1α. nih.govoup.comresearchgate.net

Table 1: Key Neosubstrates Degraded by Lenalidomide-CRBN Complex

NeosubstrateFunctionRelevance to Lenalidomide's Action
Ikaros (IKZF1)Zinc-finger transcription factor crucial for hematopoietic and lymphocyte development. nih.govecancer.orgDegradation leads to anti-myeloma effects and T-cell activation. nih.govresearchgate.net
Aiolos (IKZF3)Zinc-finger transcription factor in the Ikaros family, regulates lymphocyte differentiation. rsc.orgDegradation contributes to anti-myeloma activity and immunomodulatory effects. nih.govecancer.org
Casein Kinase 1α (CK1α)Serine/threonine kinase involved in various cellular processes, including Wnt signaling. nih.govDegradation is the primary mechanism of action in del(5q) myelodysplastic syndrome (MDS). nih.govnih.gov

Recruitment of Ubiquitin-Conjugating Enzymes (E2s)

Once the ternary complex (CRBN-lenalidomide-neosubstrate) is formed, the CRL4^CRBN^ ligase must work with ubiquitin-conjugating enzymes (E2s) to transfer ubiquitin to the target protein. nih.gov The ubiquitination process is a sequential enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. mdpi.comnih.gov The E3 ligase, in this case, CRL4^CRBN^, provides the substrate specificity. ashpublications.org

Genetic and biochemical studies have identified two specific E2 enzymes as essential for the downstream activity of the lenalidomide-bound CRL4^CRBN^ complex: UBE2D3 and UBE2G1. nih.govashpublications.org These two enzymes play distinct and cooperative roles in building the polyubiquitin (B1169507) chain on the neosubstrate. UBE2D3 is responsible for initiating the process by adding the first ubiquitin molecule (monoubiquitination) onto the substrate. nih.gov Subsequently, UBE2G1 acts to extend this into a polyubiquitin chain, creating the signal necessary for proteasomal degradation. nih.gov

Table 2: E2 Enzymes in Lenalidomide-Mediated Degradation

E2 EnzymeFunction in the Cascade
UBE2D3Primes the neosubstrate via monoubiquitination. nih.gov
UBE2G1Extends the polyubiquitin chain, primarily with Lysine (B10760008) 48 (K48) linkages. nih.gov

Downstream Effects on Targeted Protein Homeostasis

Proteasomal Degradation Pathway Activation

The culmination of the ubiquitination cascade is the degradation of the target protein. nih.gov The polyubiquitin chain, particularly chains linked through the lysine 48 (K48) residue of ubiquitin, acts as a recognition signal for the 26S proteasome. nih.govnih.gov The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading most intracellular proteins in a regulated manner. mdpi.com

Upon recognition of the polyubiquitinated neosubstrate, the proteasome's 19S regulatory particle binds the protein, removes the ubiquitin chain for recycling, unfolds the substrate, and translocates it into the 20S catalytic core. mdpi.com Inside the core, the protein is cleaved into small peptides, effectively eliminating it from the cell. mdpi.com This process is what ultimately reduces the levels of proteins like IKZF1, IKZF3, and CK1α in response to lenalidomide. nih.gov

Catalytic Nature of PROTACs in Target Turnover

PROTACs, which are synthesized using building blocks like this compound, function catalytically. nih.govnih.gov Unlike traditional inhibitors that require sustained high occupancy of a target's active site to be effective, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

The mechanism is cyclical:

The PROTAC brings an E3 ligase and a target protein together to form a ternary complex. mdpi.com

The E3 ligase ubiquitinates the target protein. mdpi.com

The ubiquitinated target is recognized and degraded by the proteasome. mdpi.com

Crucially, after ubiquitination, the PROTAC molecule dissociates from the complex and is released, free to recruit another target protein and E3 ligase to start the cycle anew. mdpi.comnih.gov

This catalytic turnover means that potent degradation of a target protein can be achieved at low intracellular concentrations of the PROTAC, a significant pharmacological advantage. nih.gov

Impact of Structural Modifications on Neosubstrate Selectivity

The set of proteins degraded by a CRBN-based molecular glue is exquisitely dependent on the drug's chemical structure. nih.gov Minor modifications to the lenalidomide scaffold can dramatically alter the shape of the induced CRBN binding surface, leading to the recruitment of a different set of neosubstrates. nih.govresearchgate.net

Research has shown that modifications at the 6-position of the lenalidomide molecule are particularly important for controlling neosubstrate selectivity. nih.govresearchgate.netresearchgate.net For example, the introduction of a fluorine atom at the 6-position (6-fluoro lenalidomide) was found to induce the selective and potent degradation of the desired therapeutic targets IKZF1, IKZF3, and CK1α, while weakening the degradation of other neosubstrates like SALL4, which is associated with thalidomide's teratogenic effects. researchgate.net This demonstrates that rational chemical modification of the E3 ligase binder can fine-tune the degradation profile, potentially enhancing therapeutic efficacy while minimizing off-target effects. nih.govresearchgate.net This principle is central to the development of next-generation protein degraders.

Table 3: Effect of Lenalidomide Structural Modification on Neosubstrate Selectivity

CompoundKey Structural FeatureImpact on Neosubstrate Degradation Profile
LenalidomideStandard structure with an amino group at the 4-position of the phthaloyl ring. nih.govnih.govDegrades IKZF1, IKZF3, and CK1α. nih.govnih.gov
PomalidomideSimilar to lenalidomide but with a carbonyl group on the phthalimide (B116566) ring. rsc.orgPotently degrades IKZF1 and IKZF3; does not effectively degrade CK1α. nih.govoup.com Degrades ARID2 more strongly than lenalidomide. rsc.org
6-fluoro lenalidomideFluorine atom added at the 6-position of the lenalidomide core. nih.govresearchgate.netInduces selective and strong degradation of IKZF1, IKZF3, and CK1α with reduced activity against other neosubstrates like SALL4. researchgate.net

Applications of Lenalidomide 4 Peg1 Azide in Protac Design and Chemical Biology

Construction of Heterobifunctional PROTAC Molecules

PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. researchgate.netnih.gov Lenalidomide (B1683929) 4'-PEG1-azide serves as the E3 ligase-recruiting component in this molecular architecture, providing the CRBN-binding moiety and a linker with a reactive handle for attachment to a POI ligand. tocris.com

The terminal azide (B81097) group on Lenalidomide 4'-PEG1-azide enables its efficient and specific conjugation to ligands for target proteins using "click chemistry." medchemexpress.commedchemexpress.com This class of reactions is known for high yields, specificity, and biocompatibility. The resulting triazole linkage is exceptionally stable, making it ideal for forming robust PROTAC molecules. Two primary forms of azide-alkyne cycloaddition are employed for this purpose.

The most common method for conjugating this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.com In this reaction, the azide group of the lenalidomide building block reacts with a terminal alkyne group, which must be pre-installed on the ligand for the target protein. selleck.co.jp The reaction is facilitated by a copper(I) catalyst, leading to the formation of a 1,4-disubstituted triazole ring that covalently links the two parts of the PROTAC. medchemexpress.comselleck.co.jp This strategy has been used to generate various PROTACs, including degraders for proteins such as BRD4. medchemexpress.comglpbio.com

An alternative, copper-free click chemistry approach is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction avoids the potential cytotoxicity associated with copper catalysts, making it particularly suitable for syntheses conducted in sensitive biological environments. In SPAAC, the azide on the lenalidomide building block reacts with a ligand containing a strained, cyclic alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com The inherent ring strain of these alkynes drives the reaction forward spontaneously without the need for a metal catalyst, forming a stable triazole linkage. medchemexpress.com

The modularity and reliable reactivity of this compound make it an excellent tool for the library synthesis of PROTACs. tocris.com Researchers can create a diverse collection of potential degraders by reacting this single, common building block with a library of different alkyne-tagged ligands for various proteins of interest. researchgate.net This high-throughput approach allows for the rapid generation and screening of numerous PROTAC candidates to identify the most potent and selective degraders for a specific target. researchgate.net This library-based strategy has been successfully employed to discover effective degraders against challenging cancer targets like the BCR-ABL fusion protein and BET proteins. researchgate.net

Conjugation with Target Protein Ligands via Click Chemistry

Development of Chemical Probes for Proteomics and Interactomics

Beyond its role in constructing specific degraders, the chemical functionalities of this compound are leveraged to create chemical probes for advanced proteomics and interactomics studies. These probes are designed to identify the cellular targets of lenalidomide and uncover the broader biological consequences of CRBN modulation. biorxiv.orgnih.gov

Azide-functionalized lenalidomide derivatives are instrumental in identifying novel protein substrates that can be targeted for degradation. biorxiv.org In a typical chemical proteomics workflow, a lenalidomide-based probe, often incorporating a photo-activatable group alongside the azide handle, is introduced into live cells. biorxiv.orgnih.gov After allowing the probe to engage with CRBN and its binding partners, UV irradiation is used to covalently cross-link the probe to nearby proteins. biorxiv.org

Following cell lysis, the azide handle on the captured protein complexes is used for a click reaction (CuAAC) with a reporter molecule, such as biotin-alkyne. biorxiv.org The biotin (B1667282) tag allows for the selective enrichment of the probe and its cross-linked protein partners using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry. biorxiv.orgnih.gov This powerful methodology not only confirms known interactions with targets like IKZF1 but has also led to the discovery of novel binding partners, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i), which forms a complex with CRBN in the presence of lenalidomide but is not degraded. nih.gov This demonstrates the utility of such probes in mapping a wider array of ligand-induced protein interactions beyond degradation. nih.gov

Elucidation of E3 Ligase Interactomes

This compound is a valuable chemical tool for elucidating the interactomes of E3 ligases, particularly Cereblon (CRBN). The azide group allows for the facile attachment of reporter tags, such as biotin or fluorescent dyes, through click chemistry. These modified lenalidomide probes can be used in affinity purification-mass spectrometry (AP-MS) or proximity-labeling techniques to identify proteins that interact with CRBN within a cellular context. By capturing and identifying these interacting partners, researchers can map the CRBN interactome and discover novel substrates, providing a deeper understanding of its biological functions and regulatory networks.

Research into Specific Protein Targets Utilizing this compound Conjugates

The modular nature of this compound makes it a cornerstone in the development of proteolysis-targeting chimeras (PROTACs). The azide handle serves as a versatile anchor for conjugating ligands that target specific proteins of interest, thereby directing them for degradation by the CRBN E3 ligase complex.

Degradation of Oncogenic Proteins (e.g., BRD4)

The bromodomain and extraterminal (BET) protein BRD4 is a well-established therapeutic target in oncology due to its role in regulating the transcription of key oncogenes. This compound has been instrumental in creating potent BRD4-degrading PROTACs. glpbio.commedchemexpress.com By attaching a BRD4-binding molecule to the azide group, a heterobifunctional degrader is formed that can effectively recruit BRD4 to the CRBN E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. glpbio.commedchemexpress.com This approach has demonstrated robust and selective degradation of BRD4 in various cancer models. selleck.co.jp

ComponentDescriptionRole in PROTAC
Lenalidomide A derivative of thalidomide (B1683933) that binds to the E3 ligase Cereblon (CRBN). nih.govnih.govE3 Ligase Ligand
4'-PEG1 Linker A short polyethylene (B3416737) glycol linker.Provides spacing and solubility.
Azide Group A reactive chemical moiety.Enables conjugation to a target protein ligand via click chemistry. medchemexpress.com
BRD4 Ligand A small molecule that binds to the bromodomains of BRD4.Target Protein Ligand

Table 1. Key Components of a BRD4-Targeting PROTAC Synthesized with this compound.

Degradation of Signalling Proteins (e.g., AKT)

The serine/threonine kinase AKT is a critical node in cell signaling pathways that promote cell survival, growth, and proliferation. Dysregulation of AKT signaling is a hallmark of many cancers. This compound has been employed to generate PROTACs that target AKT for degradation. By conjugating an AKT inhibitor to the azide moiety, researchers have successfully created degraders that induce the selective removal of AKT protein, thereby shutting down its downstream signaling pathways. This strategy offers a powerful alternative to traditional kinase inhibitors by eliminating the entire protein scaffold, which can overcome resistance mechanisms associated with catalytic inhibition.

Integration with High-Throughput Screening Platforms for Degrader Discovery

The chemical tractability of this compound makes it highly amenable to high-throughput screening (HTS) platforms for the discovery of novel protein degraders. The efficiency of the azide-alkyne click chemistry reaction allows for the rapid parallel synthesis of large libraries of PROTACs. medchemexpress.commedchemexpress.com In this approach, a diverse collection of target-binding ligands can be arrayed and individually "clicked" with this compound to generate a corresponding library of PROTACs. This library can then be screened in cell-based assays to identify molecules that induce the degradation of a specific protein of interest. This streamlined and scalable process significantly accelerates the identification of new degrader molecules for a wide range of therapeutic targets.

Advanced Research Methodologies for Characterizing Lenalidomide 4 Peg1 Azide Based Protacs

Biochemical Characterization of Degrader Molecules

Biochemical assays are fundamental to understanding the molecular interactions that govern PROTAC efficacy. These in vitro tests provide quantitative data on the binding events that precede protein degradation.

A critical first step in characterizing a Lenalidomide-based PROTAC is to confirm its engagement with the intended E3 ligase, Cereblon (CRBN). thermofisher.com Various biophysical and biochemical techniques are employed to measure the binding affinity of the degrader molecule to the E3 ligase complex. thermofisher.com

Commonly used methods include:

Fluorescence Polarization (FP): Competitive FP assays are a powerful tool for determining the binary binding affinity of a PROTAC to the E3 ligase. tandfonline.com These assays measure the change in polarization of a fluorescently labeled ligand upon binding to the protein. profacgen.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can be used in a competitive format to determine binding affinities and is suitable for high-throughput screening. nih.govthermofisher.com

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics (association and dissociation rates) and affinity of the PROTAC to the immobilized E3 ligase, providing detailed mechanistic insights. tandfonline.comreactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd). reactionbiology.com

NanoBRET® Target Engagement (TE) Assays: These live-cell assays can quantify the intracellular affinity of a degrader for the E3 ligase. promega.depromega.com By comparing results from intact and permeabilized cells, researchers can also assess compound permeability. promega.comacs.org

Table 1: Comparison of Binding Affinity Assays for E3 Ligase
Assay TypePrincipleKey OutputThroughputReference
Fluorescence Polarization (FP)Measures changes in rotational speed of a fluorescent probe upon binding.Binding Affinity (Kd, IC50)High tandfonline.comprofacgen.com
Time-Resolved FRET (TR-FRET)Energy transfer between a donor and acceptor fluorophore when in proximity.Binding Affinity (IC50)High nih.govthermofisher.com
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface.Kinetics (kon, koff), Affinity (Kd)Medium tandfonline.comreactionbiology.com
Isothermal Titration Calorimetry (ITC)Measures heat changes during binding events.Thermodynamics (Kd, ΔH, ΔS)Low profacgen.comreactionbiology.com
NanoBRET® TEBioluminescence resonance energy transfer in live cells.Intracellular Affinity (IC50)High promega.depromega.com

The cornerstone of PROTAC function is the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. bmglabtech.comprofacgen.com The stability and conformation of this complex are critical determinants of degradation efficiency. Assays that detect and characterize this complex are therefore essential. nih.gov

Key methodologies include:

Proximity-Based Assays (TR-FRET and AlphaLISA®/AlphaScreen®): These are the most common methods for assessing ternary complex formation. nih.govnih.gov They utilize matched pairs of antibodies or tags on the target protein and E3 ligase. A signal is generated only when the two proteins are brought into proximity by the PROTAC. acs.org The resulting dose-response curves are often bell-shaped, reflecting the "hook effect" characteristic of ternary complex formation. tandfonline.com

Fluorescence Polarization (FP): While more complex for ternary systems, FP can be adapted to measure ternary complex formation by pre-saturating the PROTAC with one protein partner and titrating in the second. tandfonline.comprofacgen.com This can help determine the cooperativity of the system. tandfonline.com

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can directly measure the formation and dissociation kinetics of the ternary complex. tandfonline.comprofacgen.com By immobilizing one protein and flowing the other two components over the surface, the entire binding event can be monitored in real-time, providing valuable data on complex stability. tandfonline.com

NanoBRET® Ternary Complex Assays: These assays monitor the proximity of the target protein and E3 ligase in a live-cell context. selvita.com Typically, the target protein is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a HaloTag® fluorescent ligand. selvita.com An increase in the BRET signal upon PROTAC addition confirms intracellular ternary complex formation. selvita.com

Cellular Assays for Protein Degradation Efficacy

While biochemical assays confirm the molecular interactions, cellular assays are required to demonstrate that these interactions translate into the desired biological outcome: the degradation of the target protein within a cellular environment. bio-techne.com

The most direct measure of a PROTAC's success is the reduction in the total amount of the target protein. Several methods are available to quantify these changes. promega.co.jpthermofisher.com

Western Blotting: This is the most frequently used method for measuring relative changes in protein levels. promega.co.jpnih.gov It is an antibody-based technique that provides semi-quantitative data on protein abundance. promega.co.jpresearchgate.net While robust, it has lower throughput compared to plate-based methods. nih.gov

Mass Spectrometry (MS)-Based Proteomics: MS offers a powerful, unbiased approach to quantify protein degradation. biognosys.com It can precisely measure changes in the target protein and simultaneously screen for off-target effects across the entire proteome. thermofisher.combiognosys.com

Immunoassays: Plate-based immunoassays like ELISA and In-Cell Westerns offer higher throughput for quantifying protein levels. thermofisher.comnih.gov The In-Cell Western, for example, is a plate-based immunofluorescence method that provides data comparable to traditional Western blots but with greater speed. nih.gov

Reporter Assays: These systems utilize fusion proteins, such as a target protein tagged with a luciferase (e.g., NanoLuc® or HiBiT). promega.co.jp Protein degradation leads to a corresponding loss of luminescence, which can be measured in real-time in a high-throughput format. promega.co.jp

Table 2: Methods for Quantifying Target Protein Degradation
MethodPrincipleQuantificationThroughputReference
Western BlotAntibody-based detection of separated proteins.Semi-quantitativeLow promega.co.jpnih.gov
Mass SpectrometryMeasures mass-to-charge ratio of ionized peptides.Absolute/RelativeLow to Medium thermofisher.combiognosys.com
In-Cell WesternPlate-based immunofluorescence detection in fixed cells.RelativeHigh nih.gov
Luminescence/Fluorescence Reporter AssaysMeasures signal from a tagged target protein.RelativeHigh promega.co.jpnih.gov

Observing an increase in the ubiquitination of the target protein provides direct evidence that the PROTAC is functioning as intended through the ubiquitin-proteasome system. bmglabtech.comnih.gov

Co-Immunoprecipitation (Co-IP) and Western Blot: A classic method involves treating cells with the PROTAC and a proteasome inhibitor (like MG132), followed by immunoprecipitation of the target protein and Western blotting for ubiquitin. researchgate.net An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination. nih.gov

NanoBRET® Ubiquitination Assays: These advanced live-cell assays can monitor target ubiquitination in real-time. bmglabtech.comresearchgate.netpromega.com The target protein is endogenously tagged with a HiBiT peptide (forming a NanoLuc® donor), and ubiquitin is expressed as a HaloTag®-fusion (the acceptor). promega.com PROTAC-induced proximity results in an increased BRET signal, allowing for kinetic analysis of the ubiquitination process. researchgate.netpromega.com

Ubiquitin Enrichment and MS: Polyubiquitinated proteins can be enriched from cell lysates using specialized resins, followed by mass spectrometry to identify and quantify ubiquitination sites on the target protein. thermofisher.comthermofisher.com

Structure-Activity Relationship (SAR) Studies for Optimized Degradation

Systematic modification of the PROTAC structure is essential for optimizing degradation potency and selectivity. nih.govmdpi.com For PROTACs built from Lenalidomide (B1683929) 4'-PEG1-azide, SAR studies often focus on the nature of the linker and the ligand for the protein of interest (POI), as the E3 ligase binder is fixed.

The linker is a critical component that influences the geometry and stability of the ternary complex. explorationpub.com SAR studies typically explore:

Linker Length and Composition: The length and chemical nature (e.g., PEG, alkyl chains) of the linker are varied to find the optimal spatial orientation between the target protein and CRBN. mdpi.comsci-hub.se Even subtle changes, such as replacing a PEG unit with a phenyl ring, can dramatically affect properties like permeability and degradation efficiency. nih.gov

Linker Rigidity: Introducing rigid elements (e.g., alkynes, phenyl rings) into the linker can constrain the PROTAC's conformation, which can sometimes lead to more potent degradation. explorationpub.com

Attachment Points: The point at which the linker is attached to the POI ligand is crucial. explorationpub.com SAR studies help identify solvent-exposed regions on the POI ligand that can tolerate linker attachment without compromising binding affinity. explorationpub.com

By synthesizing a library of PROTACs with varied linkers and POI ligands and evaluating them through the biochemical and cellular assays described above, researchers can establish a clear SAR. nih.govmdpi.com This iterative process allows for the rational design of degraders with improved potency, selectivity, and drug-like properties. tandfonline.comnih.gov For instance, studies on BCR-ABL degraders showed that pomalidomide-based PROTACs with a sulfur-substituted carbon chain linker exhibited the most potent activity. nih.govsci-hub.se

Impact of Linker Length and Composition on Degradation Efficiency

The linker's length and chemical makeup are pivotal in determining the degradation efficiency of a PROTAC by governing the formation of a stable and productive ternary complex. explorationpub.com The linker provides the necessary spatial orientation between the E3 ligase and the target protein. Both excessively short and long linkers can diminish degradation activity, necessitating empirical optimization. medchemexpress.com

Research into bromodomain and extra-terminal (BET) protein degraders has shown that linker properties significantly affect potency. In one study involving CRBN-recruiting PROTACs targeting BRD4, a non-linear relationship was observed between linker length and degradation potency. nih.gov PROTACs with very short (0 PEG units) or longer linkers (4-5 PEG units) showed potent BRD4 degradation, while those with intermediate-length linkers (1-2 PEG units) were less effective. nih.gov This highlights that optimal linker length must be determined for each specific PROTAC system.

The atomic composition of the linker also plays a crucial role. Studies comparing alkyl and polyethylene (B3416737) glycol (PEG) linkers have revealed significant differences in PROTAC activity. For instance, the replacement of a nine-atom alkyl chain with three PEG units resulted in weaker CRBN degradation, suggesting that the incorporation of oxygen atoms can inhibit PROTAC activity in certain contexts. explorationpub.com However, PEG linkers are often used to systematically vary linker length and can enhance the aqueous solubility of the PROTAC molecule. nih.gov The PEG1 spacer in Lenalidomide 4'-PEG1-azide is designed to provide spatial flexibility, which can enhance the stability of the ternary complex and, consequently, the degradation efficiency. vulcanchem.com

Table 1: Effect of Linker Properties on PROTAC Degradation Efficiency

Linker PropertyObservationImpact on Degradation EfficiencyReference
Length A non-linear relationship was found in BRD4-targeting CRBN PROTACs; linkers with 0 or 4-5 PEG units were more potent than those with 1-2 PEG units.Optimal length is critical and specific to each POI-ligand pair, requiring empirical optimization. nih.gov
Composition (Alkyl vs. PEG) Replacing a nine-atom alkyl linker with three PEG units led to weaker CRBN degradation in one study.The atomic makeup (e.g., C/O ratio) can significantly alter PROTAC activity. explorationpub.com
Flexibility PEG spacers can optimize spatial flexibility.Enhanced flexibility may improve ternary complex stability and degradation. vulcanchem.com

Influence of Linker Attachment Point on Degradation Specificity

The point at which the linker is attached to the lenalidomide scaffold profoundly influences the resulting PROTAC's properties, including its stability and ability to induce neosubstrate degradation. nih.gov Different attachment points can create new molecular surfaces on CRBN when the PROTAC is bound, which in turn alters the recognition and recruitment of specific target proteins. nih.gov

A systematic study on lenalidomide- and thalidomide-derived conjugates revealed that the linker's junction point highly affects their hydrolytic stability and neosubstrate degradation profiles. nih.gov For example, attaching the linker at the 5-position of the phthalimide (B116566) ring was found to reduce the degradation of the native neosubstrate IKZF1. nih.gov this compound features a linker at the 4'-position of the phthalimide ring, a site commonly used for creating functionalized cereblon ligands for PROTAC development. bio-techne.commedchemexpress.com This specific placement is crucial as it influences the orientation of the recruited POI relative to the ubiquitination machinery of the CRL4^CRBN^ complex. The selectivity of a PROTAC for degrading a specific target protein over others, including native neosubstrates of CRBN like IKZF1 and IKZF3, can be tuned by modifying the linker attachment point. nih.govnih.gov This structural nuance is a key area of investigation for developing more selective and effective degraders. nih.gov

Investigating Mechanisms of Resistance to CRBN-Targeting Degraders

Despite the promise of CRBN-targeting degraders, the development of resistance is a significant clinical and research challenge. binasss.sa.cr Resistance mechanisms can emerge that prevent the formation of the ternary complex or interfere with the subsequent steps of the ubiquitin-proteasome pathway. acs.org These mechanisms are broadly categorized as either CRBN-dependent or independent.

CRBN-dependent resistance mechanisms are common and directly involve the E3 ligase machinery. binasss.sa.cr Clinical data from patients refractory to immunomodulatory imide drugs (IMiDs) like lenalidomide show that alterations in CRBN are a frequent cause of resistance. nih.gov This includes mutations within the drug-binding domain of CRBN that prevent the degrader from docking effectively. acs.orgresearchgate.net Furthermore, downregulation of CRBN expression, either through genomic deletion or epigenetic mechanisms like DNA hypermethylation of an intronic enhancer, can render cells insensitive to these agents. binasss.sa.craacrjournals.org Mutations in other core components of the cullin-RING ligase (CRL) complex, such as CUL4A or CUL4B, can also confer resistance. binasss.sa.craacrjournals.org

Resistance can also arise from alterations in the target protein itself. Missense mutations or deletions in the POI can disrupt the "degron"—the specific structural motif recognized by the ligase-degrader complex—thereby preventing the formation of a stable ternary complex. acs.org For example, in the case of the neosubstrate GSPT1, mutations that modify the conformation of its β-hairpin structural degron have been shown to confer resistance to molecular glue degraders. acs.org Understanding these varied resistance pathways is critical for designing next-generation degraders and developing combination therapies to overcome them. researchgate.net

Table 2: Mechanisms of Acquired Resistance to CRBN-Targeting Degraders

CategoryMechanismDescriptionReference(s)
CRBN-Mediated Gene MutationsMissense mutations in the lenalidomide-binding domain of CRBN prevent degrader binding. researchgate.net, acs.org
Gene Downregulation/DeletionDecreased or absent CRBN protein expression reduces the availability of the E3 ligase for hijacking. binasss.sa.cr, aacrjournals.org
Epigenetic SilencingDNA hypermethylation in the CRBN gene can lead to transcriptional silencing. binasss.sa.cr
E3 Ligase Complex MutationsMutations in other subunits of the CRL4^CRBN^ complex (e.g., CUL4) can impair its function. binasss.sa.cr, aacrjournals.org
Target-Mediated Neosubstrate MutationsMutations or deletions in the target protein's degron motif prevent recognition by the degrader-E3 ligase complex. acs.org

Phenotypic Screening of this compound Conjugates in Research Models (e.g., cell lines)

Phenotypic screening is a powerful, unbiased approach to evaluate the efficacy of novel compounds by observing their effects on cellular behavior, such as proliferation or apoptosis, across a panel of diverse cell lines. researchgate.netnih.gov For PROTACs derived from this compound, this methodology allows for the identification of potent degraders and an assessment of their activity spectrum against various cancer types. nih.gov

In a typical screening campaign, conjugates would be tested against a panel of hematological cancer cell lines, which are often sensitive to CRBN-mediated degradation. researchgate.net For instance, lenalidomide and its derivatives have been screened against multiple myeloma (MM), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL) cell lines to determine their half-maximal inhibitory concentration (IC50) values. researchgate.netnih.gov Such screens have shown that lenalidomide-sensitive MM cell lines like MM1.S and NCI-H929 are responsive, while some lines like RPMI-8226 exhibit resistance. nih.gov This differential sensitivity is often correlated with the expression levels of CRBN and the dependence of the cells on specific neosubstrates. nih.govaacrjournals.org

The results from these phenotypic screens provide crucial information on the anti-proliferative activity of a given conjugate. For example, a screen of 49 compounds related to IMiDs identified novel degraders with potent activity against MM and AML cell lines. researchgate.net A PROTAC incorporating this compound would be subjected to similar assays to quantify its potency and selectivity, guiding further optimization.

Table 3: Representative Anti-Proliferative Activity of Lenalidomide in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 of Lenalidomide (μM)Reference
NCI-H929 Multiple Myeloma1.83 researchgate.net
RPMI-8226 Multiple Myeloma> 50 (Resistant) researchgate.net
MV-4-11 Acute Myeloid Leukemia1.05 researchgate.net
U937 Histiocytic Lymphoma5.37 researchgate.net
WSU-DLCL-2 Diffuse Large B-cell Lymphoma> 50 (Resistant) researchgate.net

Note: The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 96-hour treatment period. Data is derived from phenotypic screens of lenalidomide, which serves as the foundational CRBN-binding component for conjugates made with this compound. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Diverse Linker Chemistries for PROTAC Design

The linker component of a PROTAC is now understood to be far more than a simple spacer; it critically influences the molecule's properties and degradation efficiency. precisepeg.com While simple alkyl and polyethylene (B3416737) glycol (PEG) chains have been the most common motifs, research is moving towards more complex and functional linker designs. nih.govbiochempeg.comexplorationpub.com

Future explorations include:

Rigid and Conformationally Restricted Linkers : Incorporating rigid structures like alkynes, heterocycles (e.g., piperazine, piperidine), or cycloalkanes can help control the spatial orientation of the PROTAC, potentially leading to more stable and effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase. nih.govprecisepeg.com

"Clickable" Linkers : The azide (B81097) group on Lenalidomide (B1683929) 4'-PEG1-azide is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This method allows for the rapid and efficient assembly of diverse PROTAC libraries by connecting the azide-functionalized E3 ligase ligand with various alkyne-modified target protein ligands. nih.govmusechem.com This modular approach accelerates the optimization of linker length, composition, and attachment points. nih.gov

Photoswitchable and Bio-cleavable Linkers : To improve spatial and temporal control over protein degradation, researchers are designing linkers with photoswitchable elements (like azobenzene) or moieties that can be cleaved by specific enzymes present in target cells. acs.org This could reduce off-target effects by ensuring the PROTAC is active only in the desired location and at the desired time. acs.orgcas.org

Development of Multi-Targeting or Selective PROTACs

The versatility of the PROTAC platform allows for the design of molecules with tailored selectivity profiles.

Selective PROTACs : Even when using a promiscuous ligand that binds to multiple proteins, a PROTAC can be engineered to be highly selective for degrading just one of those targets. frontiersin.org This selectivity can be "rewired" by carefully optimizing the linker length, composition, and attachment points, which influences the stability of the various possible ternary complexes. frontiersin.orgscienceopen.com This allows for the development of highly specific research tools and therapeutics.

Multi-Targeting PROTACs : Conversely, PROTACs can be intentionally designed to degrade multiple proteins simultaneously. This can be achieved by using a warhead that binds to several related proteins or by creating "trivalent" PROTACs that incorporate ligands for two different target proteins alongside the E3 ligase ligand. frontiersin.orgacs.org Such multi-target degraders could be highly effective against complex diseases like cancer, where multiple pathways are often dysregulated. acs.orgjci.org For example, a single molecule could be designed to degrade both Bruton's tyrosine kinase (BTK) and the Ikaros family proteins (IKZF1/IKZF3), delivering a dual-action anticancer effect. jci.org

Integration with Artificial Intelligence and Computational Design for PROTAC Optimization

The large size and flexibility of PROTACs make their rational design challenging. Artificial intelligence (AI) and computational modeling are becoming indispensable tools for accelerating this process. researchgate.netdigitellinc.com

Predictive Modeling : AI and machine learning (ML) models, such as deep neural networks, are being developed to predict the degradation efficacy of a given PROTAC structure. mdpi.com These models can analyze vast datasets of existing PROTACs to identify key features that correlate with high potency. mdpi.comresearchgate.net

Structure-Based Design : Computational methods like molecular docking and molecular dynamics (MD) simulations are used to model the three-dimensional structure of the PROTAC-mediated ternary complex. researchgate.netmdpi.com This allows researchers to virtually screen different linker lengths and compositions to find the optimal arrangement for efficient protein degradation before committing to chemical synthesis. mdpi.comcomputabio.com

Generative Models : Advanced AI can even generate entirely new linker structures that are predicted to have optimal properties, exploring a much wider chemical space than would be possible through manual design alone. researchgate.netdigitellinc.com This iterative cycle of computational design followed by experimental validation promises to streamline the discovery of next-generation degraders. mdpi.com

Understanding the Interplay between Molecular Glue Degraders and PROTACs

The field of targeted protein degradation includes two major classes of molecules: PROTACs and molecular glues. frontiersin.orgemolecules.com

Distinct Mechanisms : PROTACs are heterobifunctional molecules with distinct ligands for the target protein and an E3 ligase, connected by a linker. emolecules.comsygnaturediscovery.com In contrast, molecular glues are smaller, monofunctional compounds that induce a new interaction surface on an E3 ligase (like Cereblon), causing it to recognize and degrade a "neosubstrate" protein that it would not normally target. emolecules.comdrugdiscoverytrends.comnih.gov Lenalidomide itself can act as a molecular glue, inducing the degradation of certain transcription factors. nih.gov

Complementary Approaches : While PROTACs are rationally designed, the discovery of molecular glues has often been serendipitous. sygnaturediscovery.com Molecular glues are typically smaller and have more drug-like properties, making them potentially better for oral bioavailability and crossing the blood-brain barrier. sygnaturediscovery.comdrugdiscoverytrends.com PROTACs, however, are more modular and can be designed for a wider range of targets. emolecules.com

Hybrid Molecules and Synergies : Research is exploring how these two modalities can be combined. In some cases, a single molecule can exhibit features of both, degrading multiple targets through different mechanisms. frontiersin.org For example, a CRBN-recruiting PROTAC may degrade its primary target via the intended PROTAC mechanism while also degrading CRBN neosubstrates via a molecular glue mechanism. jci.org Understanding this interplay is crucial for predicting and mitigating off-target effects and for designing novel multi-action therapeutics.

Expansion of Lenalidomide 4'-PEG1-azide Utility in Various Biological Research Fields

The modularity offered by this compound makes it a valuable tool for exploring fundamental biology beyond just developing therapeutics.

Target Validation : PROTACs synthesized from this building block can be used to selectively degrade a specific protein in cells or organisms. scienceopen.com This provides a powerful method to study the function of that protein and validate it as a potential drug target. scienceopen.comnih.gov

Chemical Proteomics : The azide handle can be used to attach tags for proteomics experiments, helping to identify the full range of proteins that a particular PROTAC or molecular glue interacts with and degrades.

Expanding the "Degradable" Proteome : While most PROTACs recruit a small number of well-characterized E3 ligases like CRBN and VHL, there are over 600 E3 ligases in the human genome. frontiersin.orgfrontiersin.org The azide group on this compound facilitates the creation of chemical probes to explore the substrate scope of these other E3 ligases.

Beyond Protein Degradation : The concept of induced proximity is being expanded to other areas. Heterobifunctional molecules are being designed to recruit different types of cellular machinery, such as deubiquitinases, kinases, or even RNases to degrade target RNA (an approach known as RIBOTAC). jci.orgbiochempeg.com The synthetic accessibility provided by building blocks like this compound will be instrumental in developing these new modalities. biochempeg.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.